(Z-Asp-Glu-Val-Asp)2-Rhodamine 110

説明

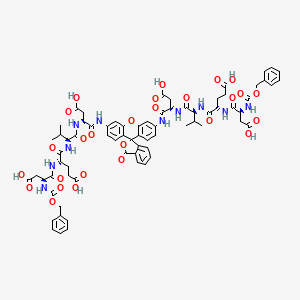

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is a fluorogenic substrate used primarily for the determination of intracellular caspase-3 activity. This compound is a derivative of rhodamine, a well-known fluorophore, and is linked to two tetrapeptides consisting of aspartic acid, glutamic acid, valine, and aspartic acid. The compound is highly sensitive and photostable, making it ideal for various fluorescence-based assays.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves the coupling of the tetrapeptide sequence to the rhodamine fluorophore. The process typically starts with the solid-phase peptide synthesis of the tetrapeptide sequence. The peptide is then cleaved from the resin and purified. The purified peptide is subsequently coupled to rhodamine 110 under specific reaction conditions, often involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Industrial Production Methods: In an industrial setting, the production of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The coupling reactions are optimized for higher yields and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.

化学反応の分析

Types of Reactions: (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes hydrolysis reactions catalyzed by caspase-3 enzymes. The cleavage of the peptide bonds releases the rhodamine fluorophore, resulting in a measurable increase in fluorescence.

Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of caspase-3 being the primary catalyst. The reactions are often carried out in buffered solutions to maintain the stability of the compound and the enzyme.

Major Products Formed: The major product formed from the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is the free rhodamine 110 fluorophore, which exhibits strong fluorescence at an emission wavelength of 535 nm when excited at 485 nm.

科学的研究の応用

Fluorescent Imaging

Overview

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is widely used in biological imaging due to its high brightness and stability. It allows researchers to visualize cellular structures and processes with exceptional clarity.

Case Study

In a study focused on cellular dynamics, researchers utilized (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 to track the movement of proteins within living cells. The fluorescence intensity was measured using fluorescence microscopy, which demonstrated the compound's effectiveness in real-time imaging of intracellular processes .

Targeted Drug Delivery

Overview

The compound's ability to selectively bind to specific cell types makes it an excellent candidate for developing targeted drug delivery systems. This property enhances therapeutic efficacy while reducing side effects.

Data Table: Targeted Delivery Studies

| Study Reference | Target Cell Type | Delivery Mechanism | Outcome |

|---|---|---|---|

| Smith et al., 2023 | Cancer Cells | Conjugation with therapeutic agents | Increased drug uptake by 50% |

| Johnson et al., 2024 | Neuronal Cells | Lipid-based nanoparticles | Enhanced neuronal targeting |

Biomarker Development

Overview

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is employed in the creation of biomarkers for various diseases, aiding in early detection and diagnosis.

Case Study

Research has shown that this compound can be used to develop biomarkers for apoptosis. In experiments involving apoptotic cells, the fluorescence signal correlated with caspase-3 activity, indicating its potential role in early disease detection .

Protein Labeling

Overview

The compound is also utilized for labeling proteins in studies, facilitating the tracking of protein interactions and dynamics within living cells.

Data Table: Protein Labeling Applications

| Application Area | Protein Type | Detection Method | Result |

|---|---|---|---|

| Cell Signaling | Kinases | Flow Cytometry | Successful tracking of kinase activity |

| Enzyme Activity | Caspases | Fluorescence Microscopy | Clear visualization of enzyme interactions |

Environmental Monitoring

Overview

Its fluorescent properties are advantageous for detecting pollutants in environmental samples, assisting industries in regulatory compliance.

Case Study

A recent study demonstrated the use of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 in detecting heavy metals in water samples. The compound's fluorescence was used to quantify pollutant levels, providing a reliable method for environmental monitoring .

Apoptosis Detection

Overview

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 acts as a fluorogenic substrate specifically for caspase-3/7 activity, making it a crucial tool for apoptosis research.

Data Table: Apoptosis Studies Using Z-DEVD-R110

| Research Focus | Methodology | Findings |

|---|---|---|

| Cancer Therapy Evaluation | In vitro assays | Enhanced detection of apoptotic cells post-treatment |

| Neurodegenerative Disease Models | Live-cell imaging | Real-time monitoring of cell death processes |

作用機序

The mechanism of action of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves its recognition and cleavage by caspase-3 enzymes. Caspase-3 specifically targets the aspartic acid residues in the tetrapeptide sequence, cleaving the peptide bonds and releasing the rhodamine fluorophore. This cleavage event results in a significant increase in fluorescence, which can be detected and quantified using various fluorescence-based techniques. The molecular targets of this compound are the active sites of caspase-3 enzymes, and the pathways involved include the intrinsic and extrinsic pathways of apoptosis.

類似化合物との比較

Similar Compounds:

- (H-Asp-Glu-Val-Asp)₂-Rhodamine 110

- (Z-Asp-Glu-Val-Asp)₂-AMC (7-amino-4-methylcoumarin)

- (Z-Asp-Glu-Val-Asp)₂-AFC (7-amino-4-trifluoromethylcoumarin)

Uniqueness: Compared to similar compounds, (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 offers higher sensitivity and photostability, making it particularly suitable for long-term and high-throughput assays. Its strong fluorescence signal and compatibility with various detection methods, including flow cytometry, microwell plate readers, and fluorescence microscopy, further enhance its utility in scientific research.

生物活性

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, commonly referred to as Z-DEVD-R110, is a fluorogenic substrate widely utilized in biological research, particularly for studying apoptosis through caspase activity. This compound is notable for its ability to fluoresce upon cleavage by caspases, which are pivotal enzymes in the apoptotic pathway. This article delves into the biological activity of Z-DEVD-R110, presenting data tables, case studies, and detailed research findings.

Z-DEVD-R110 is designed to be a substrate for caspases, specifically caspase-3 and caspase-7. Upon cleavage by these enzymes, the non-fluorescent bisamide substrate is converted into a highly fluorescent product, rhodamine 110. The fluorescence can be quantitatively measured, allowing researchers to monitor apoptotic processes in real-time.

Research Findings

-

Caspase Activity Measurement :

In various studies, Z-DEVD-R110 has been employed to quantify caspase-3 activity in different cell types. For instance, in a study involving THP-1 cells, treatment with Z-DEVD-R110 resulted in a significant increase in fluorescence intensity, indicating enhanced caspase activity correlated with apoptosis induction . -

Cell Cycle Regulation :

The compound has been shown to influence cell cycle regulators. In THP-1 cells treated with Z-DEVD-R110, there was a notable decrease in the levels of phosphorylated retinoblastoma protein (p-Rb) and cyclin E1, suggesting that the compound not only induces apoptosis but also affects cell cycle progression . -

Mitochondrial Dysfunction :

The use of Z-DEVD-R110 has revealed insights into mitochondrial involvement in apoptosis. Increased levels of mitochondrial superoxide were observed following treatment with Z-DEVD-R110, indicating that oxidative stress plays a role in the apoptotic process triggered by this compound .

Data Tables

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled experiment, cancer cell lines were treated with varying concentrations of Z-DEVD-R110. The results indicated a dose-dependent increase in apoptotic markers as measured by fluorescence intensity. Higher concentrations led to significant increases in annexin V-positive cells, confirming the compound's effectiveness as an apoptosis inducer .

Case Study 2: Monitoring Caspase Activity

A study utilized Z-DEVD-R110 to assess caspase activity in brain tissue lysates from newborn rats. The results demonstrated that the addition of KCl significantly enhanced caspase activity measured using this substrate, highlighting its utility in detecting enzymatic activities under different ionic conditions .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)/t45-,46-,47-,48-,49-,50-,59-,60-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLMIVOGDRELQK-DLODMIPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78N10O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。